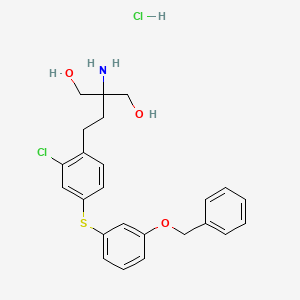

2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol hydrochloride

Overview

Description

KRP-203 is a selective Sphingosine-1-phosphate receptor agonist that has been shown to reduce peripheral lymphocyte infiltration and to prolong survival in rat transplant models. Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite involved in many critical cellular processes including proliferation, survival, and migration, as well as angiogenesis and immune responses.

Scientific Research Applications

Immunomodulation in Islet Allotransplantation

KRP-203 has been identified as a desirable immunomodulator for islet allotransplantation. It functions as a sphingosine-1-phosphate antagonist, exerting its effects through the sequestration of lymphocytes. This property is particularly beneficial in transplant medicine, as it may help in preventing graft rejection without the use of calcineurin inhibitors, which are commonly associated with nephrotoxicity .

Diabetogenic Effect Evaluation

In a study where KRP-203 was administered to mice for 14 days, its impact on blood glucose levels and glucose tolerance was assessed. The compound’s influence on static glucose stimulation and the breathing index was also evaluated, indicating its potential role in diabetes research and therapy .

properties

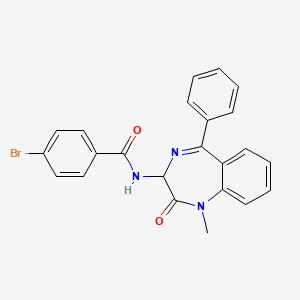

IUPAC Name |

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO3S.ClH/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18;/h1-10,13-14,27-28H,11-12,15-17,26H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFLDFUXIHOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol hydrochloride | |

CAS RN |

509088-69-1 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509088-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509088691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOCRAVIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YH0N35CE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

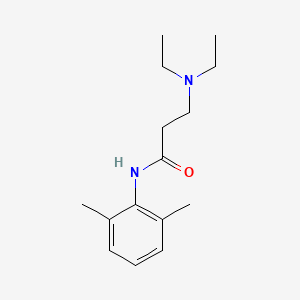

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of KRP-203?

A1: KRP-203 is a synthetic sphingosine-1-phosphate (S1P) receptor agonist with selectivity for the S1P receptor subtype 1 (S1P1). [, , , , , , , , , , , , ] Upon administration, KRP-203 binds to S1P1 receptors on lymphocytes, leading to receptor internalization and downregulation. This process effectively sequesters lymphocytes within secondary lymphoid tissues, reducing their circulation in the blood and preventing infiltration into peripheral inflammatory sites. [, , , , ]

Q2: How does KRP-203's selectivity for S1P1 compare to other S1P receptor modulators?

A2: KRP-203 exhibits higher selectivity for S1P1 compared to FTY720 (fingolimod), which targets multiple S1P receptor subtypes. This selectivity is thought to contribute to its reduced risk of bradycardia, a common side effect of FTY720. [, , ] Studies have shown that a tenfold higher dose of phosphorylated KRP-203 is required to induce transient bradycardia in rats compared to phosphorylated FTY720.

Q3: How does KRP-203 affect the immune response beyond lymphocyte trafficking?

A3: In addition to its effects on lymphocyte trafficking, KRP-203 has been shown to modulate cytokine production by lymphocytes. Specifically, it inhibits the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) by colonic lymphocytes in a mouse model of colitis. Notably, KRP-203 did not affect the production of IL-4, suggesting a selective modulation of the immune response.

Q4: What is the molecular formula and weight of KRP-203?

A4: The molecular formula of KRP-203 is C24H25ClNO3S+ • Cl−. The molecular weight is 462.4 g/mol.

Q5: How does the structure of KRP-203 contribute to its S1P1 selectivity?

A5: Although the exact structural elements responsible for KRP-203's S1P1 selectivity are not fully elucidated in the provided research, it's known that subtle modifications in the chemical structure of S1P analogs can significantly impact their receptor subtype selectivity. Future research exploring structure-activity relationships is crucial to design more potent and selective S1P1 modulators with improved safety profiles.

Q6: What is known about the stability and formulation of KRP-203?

A6: The provided articles primarily focus on the in vivo efficacy and safety of KRP-203 in various animal models. Detailed investigations regarding its stability under different conditions, formulation strategies to enhance stability, solubility, or bioavailability, and analytical method validation are not discussed in detail.

Q7: What is known about the pharmacokinetic profile of KRP-203?

A7: Limited information on the pharmacokinetic properties of KRP-203 is available in the provided research. One study investigated the potential pharmacokinetic interaction between KRP-203 and cyclosporine A (CsA) in a rat model. The results showed that co-administration of KRP-203 with CsA did not significantly affect the pharmacokinetics of either drug, suggesting no major drug-drug interaction. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of KRP-203.

Q8: What are the key findings regarding the in vitro and in vivo efficacy of KRP-203?

A8: Several studies have demonstrated the efficacy of KRP-203 in various animal models of transplantation and autoimmune diseases:

- Rat skin and heart allografts: KRP-203 significantly prolonged graft survival in both minor and major histocompatibility complex (MHC)-mismatched transplant models. It effectively suppressed both acute and chronic rejection, evidenced by reduced inflammatory cell infiltration, decreased expression of pro-fibrotic markers, and attenuated neointimal formation.

- Rat renal transplantation: KRP-203, in combination with a subtherapeutic dose of CsA, significantly prolonged renal allograft survival and improved graft function compared to CsA alone.

- Islet allotransplantation: In a mouse model, KRP-203 effectively inhibited allogeneic rejection and showed a promising synergistic effect when combined with low-dose sirolimus. Importantly, KRP-203 did not impair islet function or neovascularization, highlighting its potential advantage over calcineurin inhibitors.

- Chronic colitis: In IL-10 gene-deficient mice, a model of chronic colitis, KRP-203 significantly reduced disease severity, prevented body weight loss, and suppressed pro-inflammatory cytokine production in the colon.

- Atherosclerosis: KRP-203 administration in LDL receptor-deficient mice fed a high-cholesterol diet led to a substantial reduction in atherosclerotic lesion formation without affecting plasma lipid levels. This effect was associated with reduced T cell activation and macrophage infiltration in the aorta, as well as decreased production of inflammatory cytokines.

- Autoimmune myocarditis: KRP-203 effectively attenuated the development of experimental autoimmune myocarditis in rats, highlighting its potential for treating autoimmune diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)

![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)

![2-[3-Chloro-4-[3-[(3-ethyl-7-propyl-1,2-benzoxazol-6-yl)oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1673702.png)

![4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B1673704.png)

![4-[3-Amino-1-(4-hydroxyphenyl)butyl]-2-methylphenol](/img/structure/B1673709.png)

![2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid](/img/structure/B1673716.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1673717.png)

![(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B1673718.png)